molecular formula C7H6ClNO3 B571806 Methyl 5-chloro-3-hydroxypicolinate CAS No. 1256790-90-5

Methyl 5-chloro-3-hydroxypicolinate

Cat. No. B571806
CAS RN: 1256790-90-5
M. Wt: 187.579
InChI Key: NOPPFFUQOLMUDF-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-3-hydroxypicolinate” is a derivative of pyridine and has multiple functional groups . It is a colorless to yellowish solid with a special odor . It is soluble in organic solvents such as ethanol, ether, and chloroform, but insoluble in water .


Molecular Structure Analysis

The molecular formula of “Methyl 5-chloro-3-hydroxypicolinate” is C7H6ClNO3 . Its molecular weight is 187.58 . The IUPAC name is methyl 3-chloro-5-hydroxy-2-pyridinecarboxylate .


Physical And Chemical Properties Analysis

“Methyl 5-chloro-3-hydroxypicolinate” is a solid at room temperature . It is stored in a dry environment at 2-8°C . It is soluble in organic solvents such as ethanol, ether, and chloroform, but insoluble in water .

Scientific Research Applications

Synthesis and Characterization

Methyl 5-chloro-3-hydroxypicolinate is a compound that has been explored in various synthesis and characterization studies. For instance, it has been involved in the synthesis of novel ligands and their metal complexes, which were further investigated for their physicochemical and antimicrobial properties. These complexes showed potential antimicrobial activity against various strains of bacteria and fungi, highlighting their pharmacological significance (K. Patel & H. S. Patel, 2017).

Photodehalogenation Studies

The photochemical behavior of picolinic acid derivatives, including those similar to methyl 5-chloro-3-hydroxypicolinate, has been a subject of research. Studies on the photodehalogenation of chloro and bromo picolinates have provided insights into their reaction mechanisms, both in the presence and absence of oxygen, contributing to our understanding of their environmental fate and potential applications in photochemical synthesis (F. Rollet, C. Richard, & J. Pilichowski, 2006).

Corrosion Inhibition

Research has also explored the use of hydroxypicolinic acid derivatives as corrosion inhibitors. These studies have shown that such compounds can effectively inhibit the corrosion of metals in various environments, making them valuable for industrial applications. The effectiveness of these inhibitors has been correlated with their concentration and structure, as well as their interaction with the metal surface (M. Rbaa, F. Benhiba, I. Obot, H. Oudda, I. Warad, B. Lakhrissi, & A. Zarrouk, 2019).

Chelation and Complexation Behavior

The chelation behavior of hydroxypicolinic compounds, which include methyl 5-chloro-3-hydroxypicolinate analogs, has been analyzed through computational studies. These investigations have provided valuable insights into the kinetics, thermodynamics, and preferential complexation of these compounds with metals, which is crucial for their applications in metal recovery, catalysis, and as chelating agents in analytical chemistry (Nuttawisit Yasarawan, K. Thipyapong, & Vithaya Ruangpornvisuti, 2016).

Solubility and Solvent Effects

The solubility and solvent effects on similar hydroxypicolinic compounds have been thoroughly studied, providing essential information for their application in pharmaceuticals, agrochemicals, and organic synthesis. Understanding these properties helps in optimizing their use in various solvent systems, enhancing their applicability in different industrial sectors (Yameng Wan, Haixia He, Renren Sun, Liyuan Li, Jiao Sha, Gaoliang Jiang, Yu Li, Xinding Yao, Tao Li, & Baozeng Ren, 2020).

Safety and Hazards

“Methyl 5-chloro-3-hydroxypicolinate” is classified as a warning substance . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 5-chloro-3-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)6-5(10)2-4(8)3-9-6/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPPFFUQOLMUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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